molecular formula C16H15FN2O2 B5222915 5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole CAS No. 1018126-32-3

5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B5222915
CAS No.: 1018126-32-3
M. Wt: 286.30 g/mol
InChI Key: ICLGEOMGZYRPKG-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by an ethoxy group at position 5 and a 4-fluorophenoxymethyl substituent at position 2 of the benzimidazole core. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the 4-fluorophenoxy moiety introduces steric and electronic effects due to fluorine's electronegativity . This compound is structurally related to pharmacologically active benzimidazoles, such as proton pump inhibitors (PPIs) like omeprazole, but differs in its substitution pattern, which may confer distinct biological or physicochemical properties .

Synthetically, analogous compounds are often prepared via cyclization of substituted o-phenylenediamines with phenoxyacetic acids under acidic conditions . Modifications at position 2 (e.g., phenoxymethyl vs. sulfinyl groups) and position 5 (e.g., ethoxy vs. methoxy) are critical for tailoring activity and selectivity .

Properties

IUPAC Name

6-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-2-20-13-7-8-14-15(9-13)19-16(18-14)10-21-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLGEOMGZYRPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215329
Record name 6-Ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018126-32-3
Record name 6-Ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018126-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 5-ethoxy-1H-benzimidazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including 5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole, have been studied for their extensive pharmacological properties. Some notable activities include:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antiviral Properties : Research indicates that certain benzimidazole derivatives exhibit antiviral activity against viruses such as hepatitis C and herpes simplex virus. The mechanism often involves interference with viral replication processes .
  • Antibacterial and Antifungal Effects : The antibacterial activity of benzimidazole derivatives has been documented against a range of pathogens, including Gram-positive and Gram-negative bacteria. Similarly, antifungal activity has been reported against fungi like Candida albicans and Aspergillus niger, showcasing their potential as antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Anticancer Study : A derivative similar to this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at low concentrations. The study concluded that the compound induced apoptosis via the mitochondrial pathway .
  • Antimicrobial Testing : In a comparative study, various benzimidazole derivatives were evaluated for their antibacterial properties using disc diffusion methods. The results indicated that certain compounds exhibited comparable efficacy to standard antibiotics like gentamicin against E. coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzimidazole derivatives:

Structural FeatureImpact on Activity
Electron-donating groupsEnhance anticancer activity
Halogen substitutionsImprove antibacterial potency
Alkyl chain lengthInfluence solubility and bioavailability

Research indicates that modifications at specific positions on the benzimidazole ring can significantly alter biological activity, allowing for tailored drug design aimed at specific therapeutic targets.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substitutions at Position 5

  • 5-Methoxy Derivatives: Omeprazole, lansoprazole, and pantoprazole feature methoxy groups at position 3. For example, omeprazole (5-methoxy) undergoes rapid degradation in acidic environments, forming sulfenamides that inhibit gastric H⁺/K⁺-ATPase . In contrast, the ethoxy group in the target compound may delay degradation, altering bioavailability .
  • 5-Difluoromethoxy Derivatives : Compounds like 5-(difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (CAS 368890-20-4) exhibit enhanced acid stability due to fluorine's electron-withdrawing effects. However, the ethoxy group in the target compound may offer a balance between lipophilicity and metabolic resistance .

Variations at Position 2

  • Sulfinyl/Sulfonyl Groups: PPIs (e.g., omeprazole, rabeprazole) feature pyridinylmethylsulfinyl groups at position 2. These groups enable acid-activated covalent binding to cysteine residues in H⁺/K⁺-ATPase, irreversibly inhibiting proton secretion . The target compound’s 4-fluorophenoxymethyl group lacks this mechanism, suggesting divergent biological targets, possibly antimicrobial or antioxidant pathways .
  • Phenoxymethyl Derivatives: Rane et al. synthesized 2-phenoxymethylbenzimidazoles (e.g., compound 78), demonstrating that substituents on the phenoxy ring (e.g., 4-fluoro vs. 4-methyl) modulate antibacterial and antifungal activities. The 4-fluoro substituent in the target compound may enhance membrane penetration or target binding .

Physicochemical Properties

Compound Substituent (Position 5) Substituent (Position 2) logP (Predicted) Molecular Weight (g/mol)
Target Compound Ethoxy 4-Fluorophenoxymethyl ~3.2 330.34
Omeprazole Methoxy Pyridinylmethylsulfinyl 2.0 345.42
Lansoprazole Methoxy Trifluoroethoxypyridinylmethylsulfinyl 2.8 369.37
5-Difluoromethoxy Derivative Difluoromethoxy Chloromethoxypyridinylmethylthio ~3.5 383.79

The target compound’s higher logP (vs. omeprazole) suggests improved membrane permeability, while its molecular weight aligns with drug-like properties .

Key Research Findings

  • Synthesis and Stability: Ethoxy-substituted benzimidazoles are synthesized via nucleophilic substitution or cyclization reactions. The 4-fluorophenoxy group enhances stability under oxidative conditions compared to sulfur-containing analogues .
  • antiulcer) .
  • SAR Insights: Fluorine at the phenoxy ring improves target affinity in microbial membranes, while ethoxy at position 5 balances lipophilicity and metabolic resistance .

Biological Activity

5-Ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by its unique chemical structure, which includes an ethoxy group and a 4-fluorophenoxy methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C16H17FN2OC_{16}H_{17}FN_2O. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its ability to interact with biological targets .

PropertyValue
Molecular Weight286.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against human lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, revealing promising results .

Case Study: Antitumor Efficacy

In a study evaluating the compound's efficacy:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HCC827 (lung adenocarcinoma), NCI-H358 (lung carcinoma).
  • IC50 Values :
    • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M
    • HCC827: 5.13±0.97μM5.13\pm 0.97\,\mu M
    • NCI-H358: 0.85±0.05μM0.85\pm 0.05\,\mu M

These results suggest that the compound effectively inhibits cell growth in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, disrupting normal cellular functions and leading to apoptosis in cancer cells . Additionally, this compound may bind to DNA or proteins, affecting their activity and stability .

Comparison with Related Compounds

When compared to other benzimidazole derivatives, such as those with different halogen substitutions (chlorine or bromine), this compound demonstrates unique properties due to the fluorine atom's influence on its reactivity and biological activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole?

  • Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine derivatives with substituted aldehydes. For the ethoxy and fluorophenoxymethyl substituents, a two-step approach is recommended:

Step 1 : React 4-fluorophenoxyacetaldehyde with o-phenylenediamine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux (80–100°C) for 6–12 hours .

Step 2 : Introduce the ethoxy group via alkylation using ethyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Key considerations:

  • Use catalytic acetic acid to enhance imine formation in Step 1 .
  • Monitor reaction progress via TLC or HPLC to minimize by-products like unsubstituted benzimidazoles .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., ethoxy group at δ 1.3–1.5 ppm; fluorophenoxy protons as doublets at δ 6.8–7.2 ppm) and ¹³C NMR (e.g., C-F coupling at ~160 ppm) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 331.1 g/mol) using high-resolution MS .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N content .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (if crystalline) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) may arise from differences in assay conditions. To address this:
  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and control compounds (e.g., doxorubicin) .
  • SAR Analysis : Compare substituent effects. For example, replacing the ethoxy group with methoxy reduces lipophilicity, altering membrane permeability .
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to improve statistical validity .

Q. How can computational modeling guide the design of derivatives with enhanced α-amylase inhibition?

  • Methodological Answer : Use 3D-QSAR and molecular docking to predict binding affinities:

Model Development : Train a QSAR model using known benzimidazole inhibitors (e.g., acarbose analogs) .

Docking Studies : Simulate interactions with α-amylase’s catalytic site (PDB ID: 1PPI). The fluorophenoxy group may engage in hydrophobic interactions with Trp58, while the ethoxy moiety could stabilize hydrogen bonds with Asp197 .

Validation : Synthesize top-predicted derivatives and test in vitro (IC₅₀ < 10 μM indicates high potency) .

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